molecular formula C11H10FIN2O2 B12838804 8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester

8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester

Cat. No.: B12838804
M. Wt: 348.11 g/mol
InChI Key: NWBRIHIDWDWKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fluorine atom at position 8, an iodine atom at position 7, and a methyl group at position 2, with an ethyl ester moiety at the carboxylic acid position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of a suitable ketone with an exocyclic amino group. This reaction is often catalyzed by iodine.

    Tautomerization and Cyclization: The intermediate product undergoes tautomerization followed by cyclization to form the imidazo[1,2-A]pyridine core.

    Oxidative Aromatization: The final step involves oxidative aromatization to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Iodine Position

The iodine atom at the 7-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by the electron-withdrawing fluorine atom at the 8-position, which activates the ring toward substitution.

Reaction ConditionsReagentsProductNotes
Mild heating (60–80°C) in DMFNaN₃, CuI catalyst7-Azido derivativeAzide introduction for click chemistry
Microwave irradiation, 120°CR-OH (alcohols), K₂CO₃7-Alkoxy/aryloxy substituted compoundEther formation with alcohols

Ester Hydrolysis

The ethyl ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid, a key step in prodrug activation or further functionalization.

Hydrolysis TypeConditionsReagentsProductYield*
Acidic HydrolysisHCl (conc.), reflux, 6hH₂O/EtOH3-Carboxylic acid derivative75–85%
Basic HydrolysisNaOH (1M), 80°C, 4hAqueous workupSodium carboxylate intermediate>90%

*Yields are representative based on analogous imidazo[1,2-a]pyridine esters.

Suzuki-Miyaura Cross-Coupling

The iodine substituent participates in palladium-catalyzed cross-coupling reactions , enabling aryl-aryl bond formation. This is critical for generating biaryl structures in medicinal chemistry.

Catalyst SystemBoronic Acid PartnerSolventProductApplication
Pd(PPh₃)₄, K₂CO₃Aryl/heteroaryl boronic acidDME/H₂O7-Aryl substituted derivativeDrug candidate synthesis

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine core allows electrophilic substitution at unoccupied positions (e.g., C-5), though steric and electronic effects from substituents modulate reactivity.

ElectrophileConditionsPosition SubstitutedProduct
HNO₃/H₂SO₄0–5°C, 2hC-5Nitro-substituted derivative
Br₂, FeBr₃ catalystRT, 1hC-55-Bromo analog

Reduction of the Ester Group

The ethyl ester can be selectively reduced to a primary alcohol or aldehyde under controlled conditions.

Reducing AgentSolventTemperatureProduct
LiAlH₄THF0°C → RT3-Hydroxymethyl derivative
DIBAL-HToluene-78°CAldehyde intermediate

Mechanistic Insights and Selectivity

  • Halogen Reactivity : The iodine atom’s size and polarizability make it superior to fluorine in NAS and cross-coupling reactions.

  • Steric Effects : The methyl group at C-2 directs electrophiles to less hindered positions (e.g., C-5).

  • Electronic Effects : The fluorine atom’s electron-withdrawing nature deactivates the ring but ortho-directs substituents .

This compound’s versatility in bond-forming reactions underscores its utility as a scaffold in pharmaceutical synthesis. Experimental protocols should be optimized to account for competing pathways and stability under reaction conditions.

Mechanism of Action

The mechanism of action of 8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester involves:

Comparison with Similar Compounds

The following table compares 8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester with structurally related derivatives, emphasizing substituent effects on molecular properties and bioactivity:

Compound Name Substituents (Position) Molecular Weight Key Properties/Bioactivity Synthesis & Applications References
This compound 8-F, 7-I, 2-Me ~376.1 High halogen reactivity; potential antitumor activity Likely via iodination/fluorination of precursors Inferred
Ethyl 8-chloro-7-iodoimidazo[1,2-a]pyridine-2-carboxylate 8-Cl, 7-I 350.54 Halogen-rich; used in cross-coupling reactions Intermediate for antitumor scaffolds
6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester 6-I, 7-Me 330.13 Improved solubility; antimicrobial screening Condensation of aminoheteroaromatics
Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 8-CF3 258.2 Electron-withdrawing CF3 group; metabolic stability Antiviral/anticancer lead optimization
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester 7-Br 285.11 Bromine enhances electrophilicity; antimicrobial Suzuki-Miyaura coupling precursor

Key Structural and Functional Insights:

Halogen Effects :

  • Iodine (Position 7) : Enhances molecular weight and polarizability, favoring interactions with hydrophobic protein pockets. Iodo-substituted analogs (e.g., ) are common intermediates for Pd-catalyzed cross-coupling reactions.
  • Fluorine (Position 8) : Introduces electronegativity, improving metabolic stability and membrane permeability compared to chloro or bromo analogs .

Similar methyl-substituted derivatives (e.g., ) show enhanced antimicrobial activity due to optimized lipophilicity.

Ester Moiety : The ethyl ester group improves solubility and serves as a prodrug strategy, as seen in saponification reactions to generate active carboxylic acids (e.g., ).

Notes

  • Substituent positioning (e.g., 7-iodo vs. 6-iodo) significantly impacts electronic properties and bioactivity .

Biological Activity

8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C12H10FIN2O2C_{12}H_{10}FIN_2O_2, with a molecular weight of approximately 364.12 g/mol. The compound features a fused imidazopyridine ring system, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, including antibacterial, anticancer, and anti-inflammatory effects. Below are summarized findings from recent research:

Antibacterial Activity

Studies have shown that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
8-Fluoro-7-iodo derivativeE. coli50 µM
8-Fluoro-7-iodo derivativeS. aureus75 µM

These results indicate that the compound possesses a broad spectrum of antibacterial activity, particularly against pathogenic strains such as E. coli and S. aureus .

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have been investigated for their potential as anticancer agents. In vitro studies have indicated that these compounds can inhibit cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)
HCT116 (colon cancer)20
MCF7 (breast cancer)15

The mechanism of action is believed to involve the inhibition of specific kinases crucial for tumor growth and survival .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have also been explored. Compounds related to 8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine have shown significant inhibition of cyclooxygenase (COX) enzymes:

CompoundCOX Inhibition (%)
8-Fluoro derivative80% at 100 µM
Celecoxib (reference)85% at 100 µM

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of imidazo[1,2-a]pyridine derivatives:

  • Case Study on Anticancer Activity : A study evaluated the effects of various imidazo[1,2-a]pyridine derivatives on HCT116 cells and found that modifications at the C7 position significantly enhanced cytotoxicity compared to standard chemotherapeutics.
  • Case Study on Antibacterial Efficacy : Research conducted on a series of synthesized derivatives demonstrated that specific substitutions increased antibacterial potency against resistant strains of E. coli, suggesting a promising avenue for developing new antibiotics.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 8-fluoro-7-iodo-2-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester?

The compound is typically synthesized via multi-step reactions:

  • Step 1 : Condensation of 2-aminopyridine derivatives with α-halo ketones (e.g., ethyl 2-bromoacetoacetate) to form the imidazo[1,2-a]pyridine core.
  • Step 2 : Sequential halogenation: Fluorination at the 8-position using agents like Selectfluor, followed by iodination at the 7-position via electrophilic substitution or metal-catalyzed cross-coupling.
  • Step 3 : Esterification or coupling reactions to introduce the ethyl ester group at the 3-position, often using EDC/HOBt as coupling agents .

Key considerations : Purification via column chromatography and monitoring with TLC/LC-MS are critical due to intermediate reactivity.

Q. How is the structural integrity of this compound verified in academic research?

Structural confirmation relies on:

  • Spectroscopic methods :
    • 1H/13C NMR : Assign peaks based on substituent effects (e.g., fluorine’s deshielding at ~160 ppm in 19F NMR; iodine’s steric impact on adjacent protons) .
    • HRMS : Validate molecular weight (e.g., [M+H]+ expected for C12H11FINO2: 377.03) .
  • X-ray crystallography : Resolve regiochemical ambiguities (e.g., confirming iodination at C7 via bond angles/distances) .

Example data :

Technique Key Observations
1H NMR (CDCl3)δ 1.35 (t, J=7.1 Hz, CH2CH3), δ 4.32 (q, J=7.1 Hz, OCH2), δ 8.21 (s, H5)
X-rayC-I bond length: ~2.09 Å; dihedral angle between imidazo ring and ester: 12.7°

Q. What safety protocols are recommended for handling halogenated imidazo[1,2-a]pyridines?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact with iodinated intermediates, which may be light-sensitive .
  • Waste disposal : Halogenated byproducts must be segregated and treated via incineration or specialized chemical waste services to prevent environmental iodine accumulation .
  • Reactivity hazards : Use inert atmospheres (N2/Ar) during iodination to mitigate exothermic side reactions .

Advanced Research Questions

Q. How do electron-withdrawing substituents (F, I) influence the reactivity of the imidazo[1,2-a]pyridine core?

  • Electronic effects : Fluorine at C8 increases electrophilicity at adjacent positions, facilitating nucleophilic attacks (e.g., Suzuki couplings at C7). Iodine’s polarizability enhances susceptibility to cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) .
  • Steric effects : The bulky iodo group at C7 can hinder reactions at C6/C8, requiring optimized catalysts (e.g., Pd(PPh3)4 for sterically congested systems) .

Experimental tip : Use DFT calculations to predict substituent-directed reactivity patterns .

Q. How to resolve contradictory spectroscopic data in structural elucidation?

  • Case study : Discrepancies between NMR and X-ray data (e.g., unexpected splitting in 1H NMR due to dynamic rotational isomerism of the ethyl ester).
  • Resolution :
    • Variable-temperature NMR to identify conformational equilibria.
    • Comparative analysis with analogous compounds (e.g., methyl vs. ethyl esters) to isolate substituent-specific effects .

Q. What strategies optimize regioselectivity during halogenation?

  • Directed iodination : Use directing groups (e.g., ester at C3) to favor iodination at C7 via coordination to Lewis acids like ZnI2 .
  • Fluorination control : Electrostatic interactions with Selectfluor can be modulated by solvent polarity (e.g., acetonitrile vs. DMF) to target C8 .

Data-driven approach :

Condition Regioselectivity (C7:I / C8:F)
ZnI2, DCM95:5
NIS, AcOH80:20

Q. How to functionalize the imidazo[1,2-a]pyridine scaffold for diverse biological applications?

  • C3 ester modification : Hydrolyze to carboxylic acid (NaOH/EtOH, 70°C) for amide coupling with bioactive amines (e.g., benzylamine) .
  • C7 diversification : Replace iodine via Sonogashira coupling to introduce alkynes for click chemistry .

Case study : Conversion to 3-carboxamide derivatives achieved 93–97% yield using HATU/DIPEA in ethanol .

Q. What analytical methods quantify trace impurities in synthesized batches?

  • HPLC-MS : Detect halogenated byproducts (e.g., di-iodinated species) with a C18 column and 0.1% TFA/ACN gradient .
  • Elemental analysis : Verify halogen stoichiometry (e.g., %I calculated: 33.6%; observed: 33.2%) .

Properties

Molecular Formula

C11H10FIN2O2

Molecular Weight

348.11 g/mol

IUPAC Name

ethyl 8-fluoro-7-iodo-2-methylimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H10FIN2O2/c1-3-17-11(16)9-6(2)14-10-8(12)7(13)4-5-15(9)10/h4-5H,3H2,1-2H3

InChI Key

NWBRIHIDWDWKGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC(=C2F)I)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.